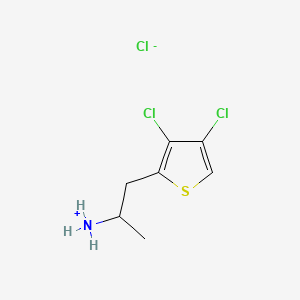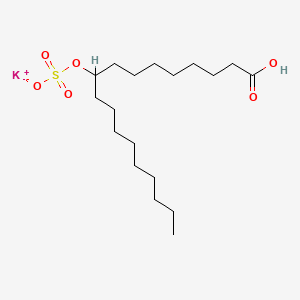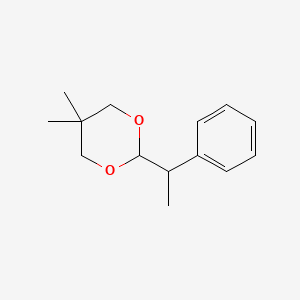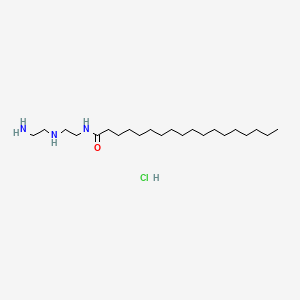
N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride is a chemical compound with the molecular formula C22H48ClN3O. It is an amide derivative of stearic acid, featuring a long hydrocarbon chain and a polar head group containing amino functionalities. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride typically involves the reaction of stearic acid with diethylenetriamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as xylene. The process involves the formation of an amide bond between the carboxyl group of stearic acid and the amine group of diethylenetriamine. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a component of growth media.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
作用機序
The mechanism of action of N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms. The amino groups in the compound can also interact with specific molecular targets, influencing biochemical pathways .
類似化合物との比較
Similar Compounds
N-(2-Aminoethyl)stearamide: Similar structure but lacks the additional aminoethyl group.
N-(2-Hydroxyethyl)stearamide: Contains a hydroxyethyl group instead of an aminoethyl group.
N-(2-((2-Hydroxyethyl)amino)ethyl)stearamide: Similar structure with a hydroxyethyl group in place of one aminoethyl group.
Uniqueness
N-(2-((2-Aminoethyl)amino)ethyl)stearamide hydrochloride is unique due to its dual aminoethyl groups, which enhance its surfactant properties and make it more effective in applications requiring strong emulsifying and solubilizing agents. Its hydrochloride form also improves its solubility in aqueous solutions, making it more versatile for various applications.
特性
CAS番号 |
94266-18-9 |
|---|---|
分子式 |
C22H48ClN3O |
分子量 |
406.1 g/mol |
IUPAC名 |
N-[2-(2-aminoethylamino)ethyl]octadecanamide;hydrochloride |
InChI |
InChI=1S/C22H47N3O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23;/h24H,2-21,23H2,1H3,(H,25,26);1H |
InChIキー |
BOBAFODJAVWYNT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


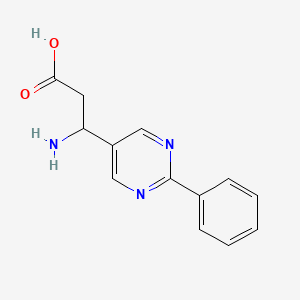
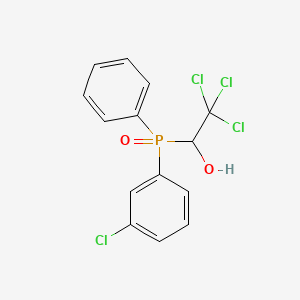

![Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate](/img/structure/B13783142.png)


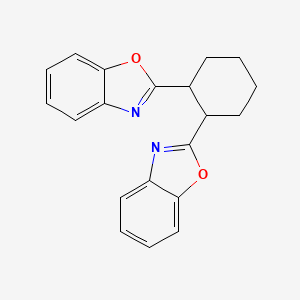
![1-Acetyl-6-methoxy-3-methyl-3,6-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B13783164.png)
![(S)-1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B13783176.png)
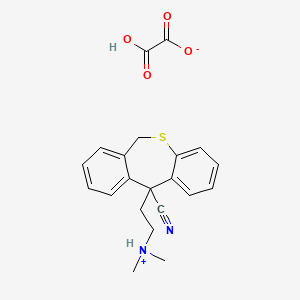
![2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B13783182.png)
